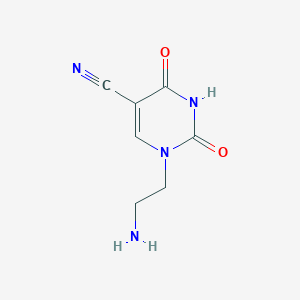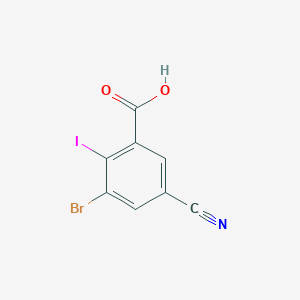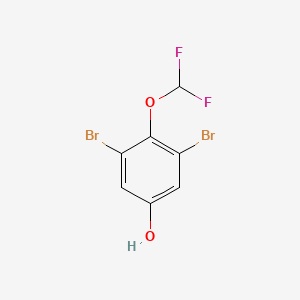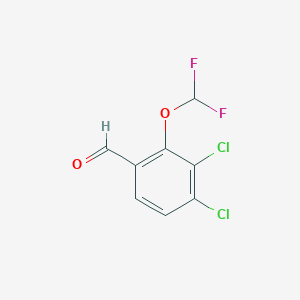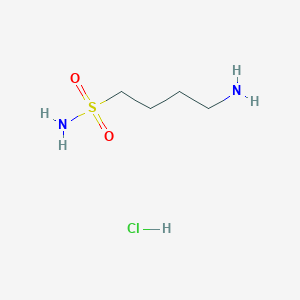
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene
Vue d'ensemble
Description
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene, also known as 1-bromo-2-fluoro-4-chlorobenzene (BFCCB), is a synthetic organic compound that belongs to the class of aromatic halogenated hydrocarbons. It is a colorless liquid with a low melting point and high boiling point. BFCCB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the preparation of a variety of other organic compounds.
Applications De Recherche Scientifique
Halogenation Reactions
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene is used in halogenation reactions. Studies have shown that compounds like 1, 3-dichloro-2-fluoro-1-propene undergo specific halogenation reactions. These processes are highly regio- and trans-stereospecific, resulting in various halogenated products (Boguslavskaya et al., 1978).
Synthesis of CCR5 Antagonists
This compound plays a role in the synthesis of novel non-peptide CCR5 antagonists. Such antagonists are significant in pharmaceutical research, particularly in targeting specific receptors (Bi, 2014), (De-ju, 2015).
Synthesis of Amino Acids
In research regarding the synthesis of γ- and δ-fluoro-α-amino acids, compounds like 1-bromo-2-fluoropropane are utilized. These syntheses are important for developing new types of amino acids with potential biological activities (Kröger & Haufe, 1997).
Radiopharmaceutical Applications
In the field of radiopharmaceuticals, compounds similar to 1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene are used in the synthesis of radiolabeled compounds. These compounds are crucial for diagnostic imaging techniques, such as PET scans (Klok et al., 2006).
Antimicrobial Agents
The compound has been used in the synthesis of antimicrobial agents. Research in this area focuses on creating new compounds that exhibit potent antimicrobial activity against various microorganisms (Liaras et al., 2011).
Electrochemical Fluorination
Electrochemical fluorination studies involving halobenzenes have utilized compounds like 1-bromo-4-fluorobenzene. These studies are essential for understanding the mechanisms and efficiencies of fluorination processes (Horio et al., 1996).
Free-radical Reactions
The compound's derivatives are involved in free-radical reactions. These reactions are significant in organic synthesis, leading to the formation of various important organic compounds (Haszeldine et al., 1977).
Propriétés
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClF/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVCBUHIOZISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)

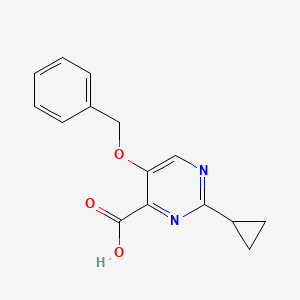
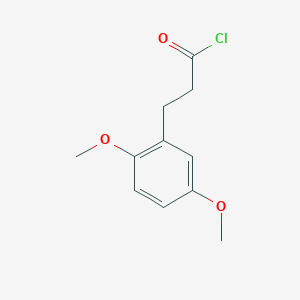
![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
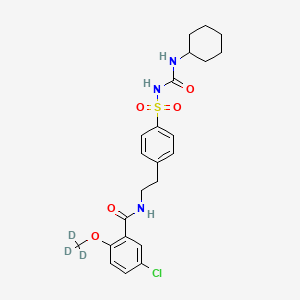
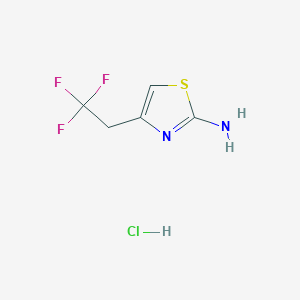
![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)
